molecular formula C9H7BrN2O2 B13041682 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one

8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one

Cat. No.: B13041682
M. Wt: 255.07 g/mol
InChI Key: DLMUXHDMRIBTRK-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a brominated 1,6-naphthyridine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors for oncology research . The 1,6-naphthyridine scaffold is a privileged structure in drug discovery, with over 17,000 known analogues investigated for a range of biomedical applications, including antitumor, cardiovascular, and antimicrobial activities . The bromo substituent at the 8-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . The methoxy group at the 5-position can influence the compound's electronic properties, solubility, and overall pharmacokinetic profile. Compounds based on the 1,6-naphthyridin-2(1H)-one core have been identified as potent chemical start points in phenotypic screens against infectious diseases like visceral leishmaniasis and have progressed to clinical trials for other indications, underscoring the therapeutic potential of this heterocyclic system . This product is intended for research purposes as a building block in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-5-methoxy-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-9-5-2-3-7(13)12-8(5)6(10)4-11-9/h2-4H,1H3,(H,12,13)

InChI Key

DLMUXHDMRIBTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=O)N2)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often begins with commercially available 3-amino-4-bromopyridine or related bromopyridine precursors.
  • These precursors undergo condensation with Meldrum’s acid derivatives or other β-ketoesters to form intermediates that lead to the naphthyridinone framework.

Thermal Cyclization and Rearrangement

  • Thermal treatment of intermediates in high-boiling solvents such as diphenyl ether at elevated temperatures (~250 °C) for short durations (0.5 to 2 minutes) induces cyclization to form the naphthyridinone core.
  • Dilution of the reaction mixture and precise control of reaction time are critical to minimize side reactions and decomposition.
  • For example, a reaction concentration of 0.03 mol/L heated at 250 °C for 0.5 minutes yielded the desired naphthyridinone in 52% isolated yield after recrystallization from cold n-hexane.

Functional Group Modifications

  • The methoxy group at the 5-position can be introduced by methylation of the corresponding hydroxy precursor using methyl iodide in the presence of a base such as potassium carbonate in anhydrous solvents (e.g., DMF).
  • This methylation step is typically performed at room temperature over extended periods (e.g., 14 hours) to achieve high conversion and yields around 70%.

Purification and Characterization

  • The crude products are purified by recrystallization (e.g., from n-hexane or pentane) and chromatographic techniques such as silica gel column chromatography using solvent systems like dichloromethane/ethanol mixtures.
  • Purified compounds are characterized by melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation with Meldrum’s acid Meldrum’s acid, triethyl orthoformate, MeCN reflux ~80-85 1.75 h 91 Formation of intermediate ylidene derivative
Thermal cyclization Diphenyl ether (Ph2O), diluted solution 250 0.5 min 52 Rapid heating and quenching critical
Methylation Methyl iodide, K2CO3, DMF ~20 14 h 70 Methoxy group installation
Purification Recrystallization, silica gel chromatography Ambient - - Ensures high purity

Research Findings and Optimization Notes

  • Initial attempts at thermal cyclization at higher concentrations or longer reaction times led to decomposition and formation of black intractable solids, indicating the sensitivity of the intermediate and the necessity for rapid heating and quenching protocols.
  • The choice of solvent for thermal cyclization is critical; diphenyl ether’s high boiling point and inertness make it suitable for these high-temperature short-time reactions.
  • The methylation step benefits from the use of anhydrous conditions and excess methyl iodide to drive the reaction to completion without side reactions.
  • The overall synthetic route is efficient, with key steps providing moderate to high yields and the ability to scale up with careful control of reaction parameters.

Additional Synthetic Routes and Variations

  • Alternative methods include palladium-catalyzed cross-coupling reactions on halogenated naphthyridinones to introduce diverse substituents, as well as microwave-assisted synthesis to reduce reaction times and improve yields.
  • Amide coupling reactions starting from 8-bromo-1,6-naphthyridine-2-carboxylic acid derivatives have been reported, employing coupling agents like HATU and bases such as DIPEA, followed by purification via chromatography.

This detailed analysis consolidates preparation methods for 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one from multiple authoritative sources, highlighting the critical steps, reaction conditions, and optimization strategies. The compound's synthesis is characterized by precise thermal cyclization and functional group transformations, supported by rigorous purification and characterization protocols to ensure product quality.

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

The compound’s structure suggests potential reactivity at the bromine and methoxy substituents, as well as the lactam (2(1H)-one) moiety.

Bromine Substitution Reactions

  • Nucleophilic Substitution :
    Bromine at the 8-position can be displaced by nucleophiles (e.g., amines, alkoxides). For instance, 4-bromo-8-methoxy-1,5-naphthyridine (5 ) was synthesized via O-methylation of 8-bromo-1,5-naphthyridin-4(1H)-one using methyl iodide (MeI) and K₂CO₃ in DMF (70% yield) .

Functionalization of the Methoxy Group

  • Demethylation :
    Methoxy groups in naphthyridines can be cleaved under acidic (e.g., HBr/AcOH) or oxidative conditions to yield hydroxyl derivatives.

  • Electrophilic Aromatic Substitution :
    Electron-rich positions (ortho/para to methoxy) may undergo halogenation, nitration, or sulfonation.

Lactam Reactivity

The 2(1H)-one lactam can participate in:

  • Hydrolysis : Conversion to carboxylic acid derivatives under basic or acidic conditions.

  • Ring-Opening Reactions : Reaction with Grignard reagents or hydrides to form secondary alcohols or amines.

Comparative Data Table: Reactivity of Brominated Naphthyridines

Reaction TypeSubstrateConditionsProductYieldSource
Suzuki Coupling8-Bromo-1,5-naphthyridin-4-onePdCl₂(dppf)·DCM, K₂CO₃, 88°CCanthin-4-one (8a )80%
O-Methylation8-Bromo-1,5-naphthyridin-4-oneMeI, K₂CO₃, DMF, 20°C4-Bromo-8-methoxy-1,5-naphthyridine70%
Thermal CyclizationYlidene derivatives250°C, 0.5 min1,5-Naphthyridinones52–85%

Mechanistic Insights

  • Palladium-Catalyzed Coupling : The bromine atom serves as a leaving group, enabling cross-coupling to construct fused polycyclic systems (e.g., canthin-4-ones) .

  • Thermal Stability : Short reaction times (0.5–2 min) at high temperatures (250°C) are critical to avoid decomposition or dimerization .

Scientific Research Applications

Antimicrobial Activity

8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds can inhibit bacterial growth by targeting key enzymes involved in DNA replication and repair. Notably, compounds with bromine substituents have shown enhanced antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The halogen atoms present may enhance these effects by facilitating interactions with cellular targets.

Inhibition of DNA Gyrase

The compound has been investigated for its potential to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to bactericidal effects, making it a candidate for developing new antibiotics . Studies have shown that brominated derivatives exhibit moderate to high inhibitory effects against DNA gyrase, suggesting their potential as effective antibacterial agents .

Treatment of Leishmaniasis

Research has also explored the efficacy of naphthyridine derivatives against Leishmania species, which cause visceral leishmaniasis. The mechanism involves the sequestration of divalent metal cations crucial for the parasite's survival . Initial findings indicate that 8-bromo derivatives may provide a new avenue for treatment in areas where traditional therapies are failing.

Case Study 1: Antimicrobial Efficacy

A study evaluated various naphthyridine derivatives for their in vitro antibacterial activity against strains including Bacillus cereus and Klebsiella pneumoniae. The results indicated that compounds containing bromine at specific positions exhibited enhanced antibacterial properties compared to their non-brominated counterparts .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one induced significant apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Summary Table of Applications

ApplicationMechanismNotable Findings
AntimicrobialInhibition of bacterial enzymesEffective against resistant strains
AnticancerInduction of apoptosisSignificant cytotoxicity in cancer cell lines
DNA Gyrase InhibitionBactericidal effectsModerate to high inhibitory activity
Leishmaniasis TreatmentSequestration of metal cationsPotential new treatment option

Mechanism of Action

The mechanism of action of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

5-Bromo-7-Methyl-1,6-Naphthyridin-2(1H)-one

  • Structure : Bromine at C5, methyl at C6.
  • Synthesis : Direct bromination or substituent-directed cyclization.
  • Applications : Intermediate for kinase inhibitors; exhibits distinct reactivity due to methyl’s electron-donating effects compared to methoxy in the target compound .

8-Bromo-2-(Trifluoromethyl)-1,6-Naphthyridin-5(6H)-one

  • Structure : Bromine at C8, trifluoromethyl at C2.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug discovery.

Functionalization and Reactivity

The target compound’s 8-bromo and 2-ketone groups enable site-selective modifications:

  • Triflate Formation : Reacts with trifluoromethanesulfonic anhydride to yield a triflate intermediate, facilitating Suzuki-Miyaura cross-couplings .
  • Comparison with 7-Chloro-3-Iodo-1-Methyl-1,6-Naphthyridin-2(1H)-one :
    • The iodo substituent at C3 allows sequential cross-couplings, whereas the target compound’s bromine at C8 limits reactivity to specific positions .

Antitumor Activity vs. Cardiovascular Effects

  • C3-C4 Double Bond Systems : 1,6-Naphthyridin-2(1H)-ones with a C3-C4 double bond (e.g., antitumor agents) often feature N1 substitutions (64% of cases), enhancing interactions with kinases like Hsp90 or PI3K/mTOR .
  • C3-C4 Single Bond Systems : Unsubstituted N1 derivatives (51.86%) are linked to cardiovascular activity (e.g., angiotensin II receptor antagonism) .

However, current evidence prioritizes its role as a synthetic intermediate rather than a therapeutic agent .

Kinase Inhibition Profiles

  • 1,6-Naphthyridin-2(1H)-ones with Basic Side Chains: 7-Amino-5-methyl derivatives inhibit c-Src kinase (IC₅₀ = 10–80 nM) with selectivity over PDGFR .
  • Comparison: The target compound lacks amino side chains, likely reducing kinase affinity. Its methoxy group may instead modulate solubility for downstream derivatives .

Key Derivatives

Derivative Functional Groups Application Reference
(8-Bromo-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone Methoxyazetidine at C2 Kinase inhibitor precursor
8-Bromo-5-methoxy-2-triflate Triflate at C2 Cross-coupling reactions
5-(Hydroxyalkyl)-1,6-naphthyridin-2(1H)-ones Hydroxyalkyl at C5 Cardiotonic agents

Biological Activity

8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and antileishmanial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a naphthyridine core with a bromine atom at the 8-position and a methoxy group at the 5-position. Its molecular formula is C11H8BrN3OC_{11}H_{8}BrN_{3}O and it has a molecular weight of approximately 252.08 g/mol. The unique substitution pattern of this compound influences both its chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various pathogens:

  • Antibacterial Activity : Naphthyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, modifications at the naphthyridine core can enhance their antibacterial potency .
  • Antifungal Activity : Some studies suggest that these compounds may also possess antifungal properties, although specific data on 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is limited.

2. Anticancer Activity

The potential of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one as an anticancer agent has been explored in various studies:

  • Mechanism of Action : Initial findings suggest that this compound may inhibit cell proliferation through modulation of specific enzymes or receptors involved in cancer pathways. For example, it may interact with topoisomerases or affect apoptotic pathways .
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HL-60, indicating its potential as a lead compound for further development .

3. Antileishmanial Activity

The compound has shown promise in combating Leishmania species, which cause visceral leishmaniasis:

  • Efficacy : Preliminary studies indicate that 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one exhibits potent activity against Leishmania in vitro. Its mechanism appears to involve the sequestration of divalent metal cations, which is crucial for parasite survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is essential for optimizing its biological activity:

CompoundStructural FeaturesBiological Activity
8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-oneBromine at position 8; Methoxy at position 5Antimicrobial, anticancer, antileishmanial
3-Bromo-1,6-naphthyridin-5(6H)-oneBromine at position 3Potentially different reactivity patterns
5-Methoxy-3-phenylquinolineQuinoline structure with methoxy substitutionDifferent pharmacological profiles

The unique substitution pattern of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one suggests that modifications can significantly influence its biological efficacy. For instance, altering the position of the bromine or methoxy groups can lead to variations in potency against specific pathogens or cancer cell lines.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support potential clinical applications.
  • Mechanistic Studies : Investigating the specific biological targets and pathways affected by this compound to better understand its therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one?

Answer:
The compound can be synthesized via cyclocondensation or halogenation strategies. For example:

  • Cyclocondensation : Reacting brominated pyridinone precursors with reagents like ammonium acetate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (~95°C) yields naphthyridinone cores .
  • Halogenation : Direct bromination of methoxy-substituted 1,6-naphthyridinones using phosphorus oxybromide (POBr₃) at 95°C provides regioselective bromination at the 8-position .
    Methodological Tip : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography to avoid positional isomerism.

Basic: How is the bromine substituent in this compound utilized in further functionalization?

Answer:
The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. For instance:

  • Cyclocondensation with xanthates : Potassium O-ethylxanthate reacts with brominated naphthyridines to form thiazolo-fused derivatives under reflux conditions (165°C, 7 hours) .
  • Substitution with amines : Tertiary amines or hydrazines can displace bromine in polar solvents like dioxane, enabling access to amino-substituted analogs .
    Methodological Tip : Monitor reaction progress via LC-MS to detect intermediates and optimize yields.

Advanced: How can researchers resolve contradictions in reactivity data between halogenated analogs (e.g., bromo vs. chloro derivatives)?

Answer:
Contradictions often arise from electronic or steric effects. To address this:

  • Mechanistic studies : Use density functional theory (DFT) to compare activation energies for substitution pathways. For example, bromine’s lower electronegativity may favor oxidative addition in cross-coupling vs. chlorine .
  • Variable analysis : Employ factorial design to isolate factors like solvent polarity, temperature, and leaving-group ability (e.g., Br⁻ vs. Cl⁻) .
    Case Study : Evidence shows 5-bromo derivatives undergo cyclization at lower temperatures than chloro analogs due to enhanced leaving-group ability .

Advanced: What methodologies are recommended for optimizing reaction conditions in naphthyridine synthesis?

Answer:

  • Factorial design : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify critical factors. For example, a 2³ factorial design could optimize cyclocondensation yields .
  • AI-driven optimization : Integrate tools like COMSOL Multiphysics with machine learning to predict optimal conditions for novel derivatives, reducing trial-and-error experimentation .
    Methodological Tip : Cross-validate computational predictions with small-scale lab experiments to ensure scalability.

Advanced: How can researchers design 8-bromo-5-methoxy-naphthyridine derivatives for bioactivity studies?

Answer:

  • Structure-activity relationship (SAR) : Modify the methoxy or bromo groups and assess impacts on target binding (e.g., kinase inhibition). Docking studies with proteins can prioritize synthetic targets .
  • Late-stage diversification : Use the bromine substituent for click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties post-synthesis .
    Case Study : Dibenzonaphthyridinecarboxamides with methoxy groups show enhanced fluorescence and binding affinity, guided by docking simulations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy vs. bromine positioning). Aromatic proton splitting patterns distinguish 1,6-naphthyridine isomers .
  • HRMS : High-resolution mass spectrometry validates molecular formula, particularly for halogenated analogs.
  • XRD : X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Advanced: How can theoretical frameworks guide mechanistic studies of brominated naphthyridines?

Answer:

  • Conceptual frameworks : Link reactions to frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. For example, bromine’s electron-withdrawing effect directs substitution to electron-rich positions .
  • Kinetic modeling : Use Eyring equations to correlate temperature-dependent rate data with proposed transition states .
    Methodological Tip : Combine experimental kinetics with computational chemistry (e.g., Gaussian software) to validate mechanisms.

Advanced: What strategies mitigate challenges in scaling up naphthyridine synthesis?

Answer:

  • Process control : Implement continuous-flow reactors to maintain consistent heating and mixing for exothermic steps (e.g., bromination) .
  • Separation technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate polar byproducts .
    Case Study : Cyclization reactions in 1-methylpyrrolidin-2-one require precise temperature control to avoid decomposition during scale-up .

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